

physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine

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Compound of Interest

4-Bromo-N1-ethylbenzene-1,2diamine

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An In-depth Technical Guide to 4-Bromo-N1ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N1-ethylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a summary of its known physical and chemical properties, alongside a discussion of relevant synthetic and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this document also presents information on the closely related and better-characterized compound, 4-Bromobenzene-1,2-diamine, to provide valuable context and potential methodological frameworks.

Core Compound Identification

A summary of the fundamental identifiers for **4-Bromo-N1-ethylbenzene-1,2-diamine** is provided in the table below.



Identifier	Value	
CAS Number	334829-62-8	
Molecular Formula	C ₈ H ₁₁ BrN ₂	
Molecular Weight	215.09 g/mol	
IUPAC Name	4-Bromo-N1-ethylbenzene-1,2-diamine	
Physical Form	Powder	

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **4-Bromo-N1-ethylbenzene-1,2-diamine** are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a powder and recommend storage under specific conditions, which are summarized in the table below. For comparative purposes, the experimental properties of the related compound, 4-Bromobenzene-1,2-diamine, are also included.

Property	4-Bromo-N1-ethylbenzene- 1,2-diamine	4-Bromobenzene-1,2- diamine
Melting Point	Data not available	65-69 °C
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in chloroform
Storage Temperature	4°C	Room Temperature

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-N1-ethylbenzene-1,2-diamine** is not readily available in the scientific literature. However, general methods for the N-alkylation of phenylenediamines and the synthesis of the parent compound, 4-Bromobenzene-1,2-diamine, can provide a basis for its preparation.



General Synthesis Approach for N-Alkylated Phenylenediamines

The synthesis of N-alkylated phenylenediamines can often be achieved through reductive amination. A potential synthetic route to **4-Bromo-N1-ethylbenzene-1,2-diamine** could involve the reaction of 4-Bromobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent.



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Figure 1. A potential synthetic pathway for **4-Bromo-N1-ethylbenzene-1,2-diamine** via reductive amination.

Experimental Protocol for a Related Compound: Synthesis of 4-Bromobenzene-1,2-diamine

A common method for the synthesis of 4-Bromobenzene-1,2-diamine involves the bromination of o-phenylenediamine followed by hydrolysis.

Materials:

- o-Phenylenediamine
- Acetic Anhydride
- Bromine
- Acetic Acid
- Sodium Hydroxide

Procedure:

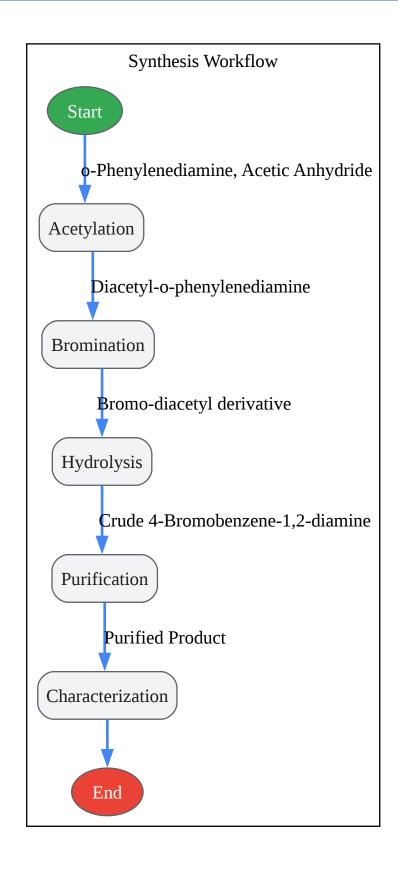






- Acetylation: o-Phenylenediamine is first protected by acetylation with acetic anhydride in acetic acid to form the diacetyl derivative.
- Bromination: The diacetyl derivative is then brominated. This directing group favors bromination at the para position.
- Hydrolysis: The resulting bromo-diacetyl compound is hydrolyzed, typically using a strong base like sodium hydroxide, to remove the acetyl groups and yield 4-Bromobenzene-1,2-diamine.





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Figure 2. A generalized experimental workflow for the synthesis and analysis of 4-Bromobenzene-1,2-diamine.

Spectral Data

While specific spectra for **4-Bromo-N1-ethylbenzene-1,2-diamine** are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data upon request. For reference, spectral data for the parent compound, 4-Bromobenzene-1,2-diamine, is available in public databases such as PubChem. This data can be used as a reference for the characterization of the N-ethylated derivative, where additional signals corresponding to the ethyl group would be expected in the NMR spectra, and a corresponding mass shift would be observed in the mass spectrum.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activity or any associated signaling pathways of **4-Bromo-N1-ethylbenzene-1,2-diamine**. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.

Conclusion

4-Bromo-N1-ethylbenzene-1,2-diamine is a chemical compound for which detailed experimental data is scarce. This guide has summarized the available information and provided context by referencing the more thoroughly characterized parent compound, 4-Bromobenzene-1,2-diamine. Further experimental investigation is required to fully elucidate the physical, chemical, and biological properties of **4-Bromo-N1-ethylbenzene-1,2-diamine**. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization and to consult chemical suppliers for any available in-house data.

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